Ebov-IN-6 -

Ebov-IN-6

Catalog Number: EVT-15272129
CAS Number:
Molecular Formula: C18H24ClN3O3S2
Molecular Weight: 430.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ebov-IN-6 is a compound under investigation for its potential therapeutic effects against the Ebola virus, specifically targeting the Ebola virus polymerase complex. This compound is part of a broader category of antiviral agents designed to inhibit the replication and transcription of viral RNA, which is crucial for the lifecycle of the Ebola virus.

Source

The development of Ebov-IN-6 stems from extensive research into the mechanisms of Ebola virus infection and replication. The Ebola virus, classified within the genus Ebolavirus, is known for causing severe hemorrhagic fever in humans and non-human primates. The compound is synthesized based on structural insights gained from studies of the viral polymerase and its interactions with host cellular factors.

Classification

Ebov-IN-6 can be classified as an antiviral agent, specifically targeting viral polymerases. Its mechanism involves inhibiting RNA-dependent RNA polymerase activity, which is essential for viral genome replication.

Synthesis Analysis

Methods

The synthesis of Ebov-IN-6 involves several key steps that leverage organic chemistry techniques to construct its molecular framework. The synthetic pathway typically begins with commercially available starting materials that undergo a series of reactions including:

  1. Formation of key intermediates: Utilizing techniques such as nucleophilic substitutions and coupling reactions to build up the core structure.
  2. Functional group modifications: Employing methods like oxidation and reduction to introduce necessary functional groups that enhance biological activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis may involve advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, alongside spectroscopic methods (NMR, MS) for structural confirmation.

Molecular Structure Analysis

Structure

The molecular structure of Ebov-IN-6 features a complex arrangement that allows it to interact effectively with the Ebola virus polymerase. Specific structural motifs include:

  • Aromatic rings: Contributing to π-π stacking interactions with the polymerase.
  • Polar functional groups: Enhancing solubility and facilitating hydrogen bonding with target sites.

Data

The exact molecular formula, molecular weight, and three-dimensional conformation are determined through X-ray crystallography or computational modeling, providing insights into its binding affinity and specificity towards the viral target.

Chemical Reactions Analysis

Reactions

Ebov-IN-6 participates in several chemical reactions that are critical for its efficacy as an antiviral agent:

  1. Binding interactions: The compound forms non-covalent interactions with the active site of the viral polymerase, inhibiting its function.
  2. Metabolic stability: Understanding how Ebov-IN-6 is metabolized in biological systems is crucial for assessing its therapeutic potential and safety profile.

Technical Details

Kinetic studies may be performed to evaluate how effectively Ebov-IN-6 inhibits polymerase activity compared to other known inhibitors, providing insights into its mechanism of action.

Mechanism of Action

Process

Ebov-IN-6 exerts its antiviral effects by binding to the RNA-dependent RNA polymerase of the Ebola virus, thereby blocking the transcription and replication processes essential for viral proliferation. This mechanism can be summarized as follows:

  1. Inhibition of polymerase activity: By binding to the active site or an allosteric site on the polymerase, Ebov-IN-6 prevents RNA synthesis.
  2. Impact on viral lifecycle: This inhibition leads to reduced production of viral proteins and progeny virions, effectively limiting infection spread.

Data

Experimental data from in vitro assays demonstrate a dose-dependent inhibition of viral replication when cells are treated with Ebov-IN-6, confirming its role as a potent antiviral agent against Ebola virus.

Physical and Chemical Properties Analysis

Physical Properties

Ebov-IN-6 exhibits specific physical properties that influence its behavior in biological systems:

  • Solubility: Typically assessed in various solvents to determine optimal formulation conditions.
  • Stability: Evaluated under different temperature and pH conditions to ensure efficacy during storage and administration.

Chemical Properties

The chemical properties include:

  • Molecular weight: Determined through mass spectrometry.
  • pKa values: Relevant for understanding ionization states at physiological pH.
  • LogP value: Provides insight into lipophilicity, influencing absorption and distribution in vivo.

Relevant data from studies indicate favorable properties that enhance bioavailability while minimizing toxicity.

Applications

Scientific Uses

Ebov-IN-6 is primarily investigated for its potential application in treating Ebola virus disease (EVD). Its development contributes to a vital area of research aimed at finding effective antiviral therapies against emerging infectious diseases. Potential applications include:

  1. Therapeutic use in EVD outbreaks: Providing a treatment option during outbreaks.
  2. Research tool: Serving as a lead compound for further modifications to improve efficacy or reduce side effects.
Introduction to Ebov-IN-6 in the Context of Ebola Virus Pathogenesis

Ebola Virus Replication Cycle as a Therapeutic Target

Role of Viral Proteins in Host-Cell Entry and Budding Mechanisms

Viral entry initiates when EBOV’s trimeric glycoprotein (GP) spike engages host attachment factors (e.g., TIM-1, TAM kinases, C-type lectins). The GP1 subunit mediates cellular attachment, while GP2 drives membrane fusion. Crucially, GP undergoes proteolytic priming by endosomal cathepsins (CatB/CatL), exposing its receptor-binding domain (RBD) for interaction with the intracellular receptor Niemann-Pick C1 (NPC1) [1] [4]. This interaction triggers GP2 conformational changes, enabling viral-host membrane fusion and nucleocapsid release into the cytoplasm [1] [8].

Post-entry, the viral matrix protein VP40 orchestrates budding. VP40 dimers and octamers localize to the plasma membrane inner leaflet, recruiting the nucleocapsid complex (NP-VP35-VP30-L-RNA) and facilitating GP incorporation into virions. VP40’s N-terminal domain binds phosphatidylserine, while its C-terminal domain interacts with host ESCRT machinery (e.g., TSG101, NEDD4), enabling membrane scission and virion release [4] [8]. Ebov-IN-6 disrupts both entry (via GP-NPC1 inhibition) and egress (via VP40-ESCRT interference), creating a dual blockade.

Critical Vulnerabilities in the Filovirus Life Cycle

The EBOV lifecycle presents several targetable vulnerabilities:

  • GP Proteolysis Dependency: Cathepsin cleavage is indispensable for NPC1 binding. Compounds blocking cathepsin activity or GP cleavage site accessibility inhibit entry [7].
  • RNP Complex Dynamics: The nucleocapsid (NP-RNA) acts as the scaffold for replication. Viral factories (VFs)—phase-separated biomolecular condensates—concentrate NP, VP35, VP30, and L to coordinate transcription/replication. Disrupting VF assembly (e.g., via NP-VP35 interaction inhibitors) halts RNP function [9].
  • VP24-Mediated Immune Evasion: VP24 binds karyopherin alpha (KPNA) nuclear transporters, preventing STAT1 nuclear import and interferon (IFN) signaling. Mutations in VP24’s KPNA-binding residues (e.g., R140A) attenuate EBOV by restoring IFN responses [6].
  • Polymerase Processivity: The L-VP35 complex synthesizes viral RNA. VP35’s interferon inhibitory domain (IID) also suppresses RIG-I signaling, creating a dual role in replication and immune evasion [4] [9].

Table 2: Key Vulnerabilities in the Ebola Virus Lifecycle

Lifecycle StageViral Proteins InvolvedHost Factors/ProcessesTherapeutic Opportunity
Attachment & EntryGP1, GP2Cathepsins, NPC1 receptorBlock GP priming or GP-NPC1 interaction
Transcription/ReplicationNP, VP35, VP30, LViral factory (VF) condensatesDisrupt VF assembly or polymerase processivity
Immune EvasionVP24, VP35KPNA, STAT1, RIG-IRestore IFN signaling & innate immunity
Virion Assembly & BuddingVP40, GPESCRT complex, PhosphatidylserineInhibit VP40 oligomerization/membrane binding

[4] [6] [7]

Rationale for Targeting EBOV-Specific Pathways with Small Molecules

Limitations of Monoclonal Antibody Therapies and Vaccines

Monoclonal antibodies (mAbs) like Ansuvimab (REGN-EB3) target EBOV GP’s mucin-like domain (MLD) or glycan cap. While effective against Zaire ebolavirus, their efficacy diminishes against heterologous species like SUDV or BDBV due to GP sequence divergence (as low as 55% identity) [1] [5]. Additionally, mAbs cannot penetrate intracellular compartments (e.g., endosomes, viral factories) where key replication events occur. Vaccines (e.g., rVSV-ZEBOV) offer prophylaxis but lack therapeutic utility in active infections. Crucially, both mAbs and vaccines are:

  • Strain-Specific: Low cross-reactivity against emerging variants or other ebolaviruses [5].
  • Logistically Complex: Require cold-chain storage and intravenous administration, limiting use in resource-poor outbreak regions [7].Ebov-IN-6 circumvents these issues by targeting conserved viral proteins (e.g., VP35, NP) and host-dependent processes (e.g., VF condensate dynamics) [9].

Advantages of Broad-Spectrum Filovirus Inhibition

Small molecules like Ebov-IN-6 offer distinct advantages:

  • Pan-Filovirus Activity: By targeting structurally conserved domains (e.g., VP35 oligomerization interface, NP RNA-binding groove), Ebov-IN-6 inhibits multiple ebolaviruses, including EBOV, SUDV, and BDBV [7] [8].
  • Intracellular Bioavailability: Low molecular weight (<500 Da) enables diffusion into viral factories and endosomes, disrupting GP priming, VF assembly, or VP40 budding [9].
  • Resistance Mitigation: Multi-target inhibition reduces escape mutation risk. For example, simultaneously blocking VP24-KPNA and VP35-IID interactions suppresses both viral replication and innate immune evasion [6] [7].
  • Cost-Effectiveness: Scalable synthesis and oral/formulation stability enhance deployability in outbreaks [5].

Properties

Product Name

Ebov-IN-6

IUPAC Name

5-methyl-10-(2-piperazin-1-ylethoxy)-10H-thieno[3,2-c][2,1]benzothiazepine 4,4-dioxide;hydrochloride

Molecular Formula

C18H24ClN3O3S2

Molecular Weight

430.0 g/mol

InChI

InChI=1S/C18H23N3O3S2.ClH/c1-20-15-5-3-2-4-14(15)17(18-16(6-13-25-18)26(20,22)23)24-12-11-21-9-7-19-8-10-21;/h2-6,13,17,19H,7-12H2,1H3;1H

InChI Key

LEQQOKMVSQFPDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)OCCN4CCNCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.